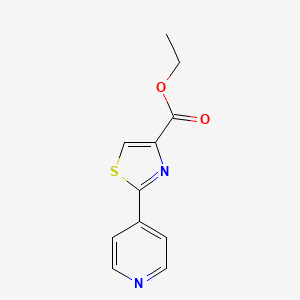

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

CAS No.: 21278-85-3

Cat. No.: VC2133839

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21278-85-3 |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 |

| Standard InChI Key | YHHRVJSNZLHEPG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 |

Introduction

Chemical Properties and Structure

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is characterized by the molecular formula C11H10N2O2S and has a molecular weight of 234.28 g/mol. The compound is identified by CAS number 21278-85-3. Structurally, it features a thiazole ring connected to a pyridine ring, creating a fusion of heterocyclic systems that contributes to its chemical reactivity and biological potential.

The compound's structure includes an ethyl carboxylate group attached to the 4-position of the thiazole ring, while the pyridine ring is connected at the 2-position of the thiazole. This arrangement of functional groups creates a molecule with specific electronic and steric properties that influence its interactions with biological targets.

Physical and Chemical Characteristics

The key characteristics of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| CAS Number | 21278-85-3 |

| Chemical Structure | Thiazole ring fused with pyridine ring |

| Functional Groups | Ethyl carboxylate, pyridine, thiazole |

| Physical Appearance | Crystalline solid |

These properties make the compound suitable for various chemical reactions and applications in medicinal chemistry research.

Synthesis Methods

The synthesis of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate typically involves cyclization reactions with appropriate precursors under specific conditions. While direct synthesis information for this exact compound is limited in the provided sources, insights can be gained from the synthesis of similar compounds.

Common Synthetic Routes

A common approach for synthesizing thiazole derivatives involves the Hantzsch thiazole synthesis, which has been documented for similar compounds. For instance, related compounds like 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate can be synthesized by reacting pyridine-4-carbothioamide with appropriate α-haloketones .

The synthesis typically involves the following steps:

-

Formation of an intermediate through the reaction of a halogenated ester with an appropriate pyridine derivative

-

Cyclization with a sulfur-containing compound to form the thiazole ring

-

Purification steps to obtain the final product

These synthetic methods can be adapted for the preparation of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate with appropriate modifications to the reagents and reaction conditions.

Reaction Conditions

The reaction conditions for synthesizing thiazole derivatives often include:

-

Use of solvents such as ethanol or acetonitrile

-

Heating under reflux for several hours

-

Precise control of temperature and reaction time

-

Subsequent purification steps such as filtration, crystallization, and recrystallization

For related compounds, researchers have used refluxing in absolute ethanol for 5-6 hours, followed by neutralization with sodium bicarbonate solution (10%) to obtain the crystallized product .

Biological Activities

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate has demonstrated various biological activities that make it a compound of interest in pharmaceutical research. The following sections detail these activities based on available research.

Antimicrobial Properties

Compounds with thiazole and pyridine rings often exhibit antimicrobial activities against various bacterial and fungal strains. Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate has shown significant antimicrobial properties in preliminary studies, though specific data on minimum inhibitory concentrations (MICs) against different microbial strains is limited in the current literature.

The antimicrobial activity is likely related to the compound's ability to interact with specific bacterial targets, potentially disrupting cell membrane integrity or interfering with essential microbial enzymes.

Anticancer Properties

One of the most promising aspects of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is its potential anticancer activity. Research has demonstrated that this compound exhibits anticancer properties when tested against several cancer cell lines.

Structure-activity relationship (SAR) studies indicate that modifications to the thiazole or pyridine rings can enhance cytotoxicity against cancer cell lines. These findings suggest that Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate could serve as a lead compound for the development of more potent anticancer agents.

Antiviral Properties

Preliminary studies have indicated potential antiviral effects of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate. Compounds with similar structures have been shown to inhibit viral replication in vitro, although specific data on this particular compound remains limited.

The antiviral mechanism likely involves interference with viral proteins or enzymes essential for viral replication, though more research is needed to elucidate the exact mechanisms.

Mechanism of Action

The biological activities of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate are likely mediated through specific interactions with biological targets. While the exact mechanisms remain under investigation, several potential modes of action have been proposed based on studies of similar compounds.

Interaction with Biological Targets

Compounds with similar structures have been shown to interact with various biological targets. The heterocyclic nature of the compound allows for hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes.

These interactions may lead to the inhibition of specific enzymes or disruption of protein-protein interactions crucial for cellular processes, particularly in cancer cells or microbial organisms.

Comparison with Related Compounds

To better understand the unique properties of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate, it is valuable to compare it with structurally related compounds.

Structural Analogues

Several compounds share structural similarities with Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate, including:

-

Ethyl 2-[(pyridine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate (C12H11N3O3S, MW: 277.3) , which contains an additional carbonyl group and nitrogen atom

-

4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate derivatives, which feature a methyl group and have the carboxylate at the 5-position rather than the 4-position

These structural differences, though subtle, can significantly affect the biological activity and physicochemical properties of the compounds.

Structure-Activity Relationships

Structure-activity relationship studies have demonstrated that:

-

The position of the carboxylate group on the thiazole ring affects biological activity

-

Modifications to the pyridine ring can alter the compound's ability to interact with specific biological targets

-

The presence of additional functional groups can enhance or diminish certain biological activities

These relationships help guide the rational design of more potent derivatives for specific therapeutic applications.

Research Applications

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate has found applications in various research areas, demonstrating its versatility as a compound of interest in both basic and applied sciences.

Medicinal Chemistry

In medicinal chemistry, the compound serves as:

-

A building block for the synthesis of more complex heterocyclic compounds with potential therapeutic properties

-

A lead compound for drug development, particularly in anticancer, antimicrobial, and antiviral research

-

A tool for investigating structure-activity relationships in heterocyclic compounds

These applications highlight the importance of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate in pharmaceutical research and development.

Material Science

Beyond biological applications, heterocyclic compounds like Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate may also find use in material science for:

-

Development of new materials with specific chemical and physical properties

-

Creation of functional materials with sensor capabilities

-

Research into novel catalysts for chemical reactions

These diverse applications demonstrate the compound's value across multiple scientific disciplines.

Future Research Directions

Based on the current understanding of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate, several promising research directions emerge:

Therapeutic Development

Future research could focus on:

-

Optimization of the compound's structure to enhance specific biological activities

-

Development of targeted drug delivery systems incorporating the compound

-

Combination studies with established therapeutic agents to identify synergistic effects

These approaches could lead to novel therapeutic agents derived from Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate.

Mechanistic Studies

Additional research is needed to:

-

Elucidate the exact mechanisms underlying the compound's biological activities

-

Identify specific protein targets for the compound in various cellular contexts

-

Understand the structural basis for the compound's interaction with these targets

Such mechanistic insights would facilitate the rational design of more effective derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume